3-Ethyl-1,2,3,4-tetrahydroquinoline
Description
Structural Significance of the Tetrahydroquinoline Scaffold in Synthetic Organic Chemistry
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational structure in a vast array of synthetic pharmaceuticals and biologically active natural products. nih.gov Its prevalence highlights its importance as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for the development of new drugs targeting a variety of biological targets. tandfonline.com The structural rigidity of the bicyclic system, combined with the presence of a basic nitrogen atom and the potential for diverse substitution patterns on both the aromatic and heterocyclic rings, makes it a versatile framework for designing molecules with specific three-dimensional shapes and chemical properties.
The tetrahydroquinoline moiety is found in compounds with a wide range of biological activities, including antiarrhythmic, schistosomicidal, and antiviral properties. nih.gov For instance, nicainoprol (B1678734) is an antiarrhythmic drug, and oxamniquine (B1677833) is used to treat schistosomiasis. nih.gov Furthermore, derivatives of this scaffold have been investigated for their potential in treating HIV, Alzheimer's disease, and malaria. nih.gov The ability to readily modify the tetrahydroquinoline core allows chemists to fine-tune the pharmacological profile of these molecules. The synthesis of tetrahydroquinoline derivatives is a significant area of research in organic chemistry, with a continuous drive to develop more efficient and selective methods. researchgate.net
Overview of Synthetic Methodological Advancements for 3-Ethyl-1,2,3,4-tetrahydroquinoline and its Derivatives
The synthesis of 3-substituted tetrahydroquinolines, including this compound, has been an area of active research, leading to the development of various synthetic strategies.
A primary and traditional method for accessing tetrahydroquinolines is the hydrogenation of the corresponding quinoline (B57606) . wikipedia.orgrsc.org For this compound, this would involve the reduction of 3-ethylquinoline (B157896). This reduction can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) under hydrogen pressure. nih.govresearchgate.net The conditions for these hydrogenations, such as pressure and the choice of catalyst, can be crucial in achieving high yields and selectivity. nih.govresearchgate.net For instance, a nitrogen-doped carbon-supported palladium catalyst has been shown to be effective for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org
Domino reactions , also known as cascade or tandem reactions, have emerged as powerful tools for the efficient construction of complex molecules like tetrahydroquinolines from simple starting materials. nih.gov These reactions involve multiple bond-forming events in a single pot, which increases efficiency and reduces waste. nih.gov One such approach involves a reduction-reductive amination sequence starting from 2-nitroarylketones and aldehydes. nih.gov
Multi-component reactions also offer an efficient route to highly substituted tetrahydroquinolines. For example, a three-component cascade reaction involving a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of a base like DBU has been reported for the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org
The development of asymmetric syntheses is crucial for producing enantiomerically pure 3-substituted tetrahydroquinolines, which is often a requirement for pharmaceutical applications. Chiral catalysts, such as chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These methods often involve a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org
Furthermore, methodologies for the direct functionalization of the tetrahydroquinoline scaffold are also being explored. For instance, lithiation-substitution reactions of N-Boc-protected tetrahydroquinolines have been developed to introduce substituents at various positions. whiterose.ac.uk
These advancements in synthetic methodologies provide chemists with a diverse toolbox for the preparation of this compound and its derivatives, enabling further exploration of their chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
MNDIZCZSTOGWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 1,2,3,4 Tetrahydroquinoline and Substituted Analogues
Established Reaction Pathways for Tetrahydroquinoline Ring Formation
Classic and reliable methods form the bedrock of tetrahydroquinoline synthesis, providing robust pathways to the core structure and its derivatives.
The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines, functioning as a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction. nih.gov It typically involves the reaction between an aromatic imine (dienophile) and an electron-rich alkene. nih.gov A more synthetically efficient variation is the one-pot, three-component Povarov reaction, which condenses an aniline, an aldehyde, and an activated alkene to generate a tetrahydroquinoline with three points of diversity. researchgate.netresearchgate.net These reactions are often catalyzed by Lewis acids or Brønsted acids. researchgate.netsci-rad.com For instance, the reaction of anilines, aldehydes, and electron-rich alkenes like vinyl ethers can be catalyzed by various Lewis acids, with the choice of catalyst and reaction strategy (multi-step vs. multi-component) affecting the yield and reaction rate. sci-rad.com
Recent advancements have focused on making this reaction more sustainable. Mechanochemical activation through ball-milling has been explored, offering a solvent-less and efficient method for the diastereoselective synthesis of cis-2,4-disubstituted tetrahydroquinolines. nih.govresearchgate.net Furthermore, aza-vinylogous Povarov reactions, where the dienophile contains an extended unsaturated moiety, provide access to tetrahydroquinolines with olefinic substituents, expanding the synthetic utility of the method. nih.gov
Table 1: Selected Povarov Reaction Conditions for Tetrahydroquinoline Synthesis
| Reactants | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| Aniline, Benzaldehyde, Ethyl vinyl ether | AlCl₃ (10) | CH₂Cl₂ | 0°C, 1h | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 85 | sci-rad.com |
| Aniline, Benzaldehyde, Ethyl vinyl ether | Cu(OTf)₂ (10) | EtOH | 40°C, 3h | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 30 | sci-rad.com |
| p-Anisidine, Benzaldehyde, Ethyl vinyl ether | AlCl₃ (10) | CH₂Cl₂ | 0°C, 3h | 6-Methoxy-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 70 | sci-rad.com |
| Aromatic amines, α-ketoaldehydes, α,β-unsaturated hydrazones | p-TsOH | Ball-milling (20 Hz) | Solvent-free | Functionalized 1,2,3,4-tetrahydroquinolines | Good to Excellent | nih.govresearchgate.net |
| Anilines, Aldehydes, Benzyl N-vinylcarbamate | Chiral Phosphoric Acid (0.1) | - | - | cis-2,4-Disubstituted tetrahydroquinolines | Good | organic-chemistry.org |
Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single operation without isolating intermediates. nih.govepfl.ch These processes are valued for their atom economy, high selectivity, and reduced waste generation. nih.gov The synthesis of tetrahydroquinolines has greatly benefited from the development of novel domino strategies.
One prominent domino approach involves a sequence of reduction and cyclization. For example, 2-nitroarylketones can be converted to tetrahydroquinolines through a sequence initiated by the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, and subsequent reduction to the final product. nih.govmdpi.com This method often proceeds with high diastereoselectivity. mdpi.com Another powerful domino process is the Knoevenagel–hetero-Diels–Alder reaction, where condensation of an aldehyde with a 1,3-dicarbonyl compound generates a 1-oxa-1,3-butadiene, which then undergoes an intramolecular hetero-Diels-Alder reaction to form complex heterocyclic systems that can be converted to tetrahydroquinolines. iupac.org More recent developments include unprecedented cascade approaches that form multiple new bonds through the successive formation of iminium intermediates, allowing for the creation of significant molecular complexity from simple starting materials. chemrxiv.orgchemrxiv.org
Table 2: Examples of Domino/Cascade Reactions for Tetrahydroquinoline Synthesis
| Reaction Type | Precursor | Key Steps | Catalyst | Yield | Citation |
|---|---|---|---|---|---|
| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | Nitro reduction, imine formation, imine reduction | 5% Pd/C | 93-98% | nih.govmdpi.com |
| Reductive Cyclization | 2-Nitrochalcones | Nitro and double bond reduction, cyclization | Catalytic Hydrogenation (e.g., Pd/C) | 65-90% | nih.gov |
| Oxidative Cyclization | Amino alcohols | Alcohol oxidation, imine formation, imine reduction | Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer | - | nih.govmdpi.com |
| Iminium Cascade | Bromobenzylcarbamate derivative | Suzuki coupling, iminium formation, Pictet-Spengler, Friedel-Crafts | TFA | 73% | chemrxiv.org |
| Hydrolysis-Desulfonation | 4-Chloro-3-quinolinesulfonic acid | Hydrolysis of chloride, desulfonation | 50% H₂SO₄ | 74% | nih.govmdpi.com |
The hydrogenation of quinolines is one of the most direct and atom-economical methods for preparing 1,2,3,4-tetrahydroquinolines. pku.edu.cniastate.edu This approach has been extensively studied, leading to the development of a wide array of catalytic systems. Transition metal catalysts based on ruthenium, rhodium, and iridium are commonly employed, often in combination with chiral ligands to achieve asymmetric hydrogenation, which is crucial for producing enantiomerically pure THQ derivatives. pku.edu.cn For example, chiral cationic ruthenium complexes with N-sulfonylated diamine ligands have demonstrated excellent enantioselectivity (up to 99% ee) in the hydrogenation of various quinoline (B57606) substrates. pku.edu.cn
Beyond precious metals, more sustainable catalysts have been developed. Unsupported nanoporous gold (AuNPore) has been shown to be a highly efficient and reusable catalyst for the regioselective hydrogenation of quinolines using organosilane and water as the hydrogen source. organic-chemistry.org Reductive cyclization offers an alternative pathway, constructing the heterocyclic ring through a simultaneous reduction and cyclization event. A notable example is the reductive cyclization of ortho-nitrochalcones under catalytic hydrogenation conditions, where the careful choice of solvent is critical to prevent the formation of quinoline byproducts. nih.gov Tandem reactions combining Claisen-Schmidt condensation with a subsequent reductive intramolecular cyclization, catalyzed by a bifunctional material like Pd@UiO-66, provide a one-pot route from simple precursors like 2-nitrobenzaldehyde. iastate.edu
Table 3: Selected Catalytic Systems for Hydrogenation of Quinolines
| Substrate | Catalyst System | H₂ Pressure | Solvent | Temp (°C) | ee (%) | Citation |
|---|---|---|---|---|---|---|
| 2-Methylquinoline | (R,R)-Ts-DPCyEN-Ru-OTf | 50 atm | MeOH | 30 | 99 | pku.edu.cn |
| 2-Ethylquinoline | (R,R)-Ts-DPCyEN-Ru-OTf | 50 atm | MeOH | 30 | 99 | pku.edu.cn |
| 2-Propylquinoline | (R,R)-Ts-DPCyEN-Ru-OTf | 50 atm | MeOH | 30 | 99 | pku.edu.cn |
| Quinolines | AuNPore / Organosilane + H₂O | - | - | - | - | organic-chemistry.org |
| Quinolines | CoBr₂·H₂O / Terpyridine / NH₃·BH₃ | Ambient | - | Ambient | - | organic-chemistry.org |
Intramolecular cyclization reactions provide a powerful means to construct the tetrahydroquinoline ring system by forming a key C-N or C-C bond from a pre-functionalized linear precursor. These methods often offer high levels of control over regioselectivity and stereoselectivity.
A variety of strategies have been developed, frequently relying on transition metal catalysis. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines is an efficient method that proceeds with excellent regioselectivity under simple reaction conditions. organic-chemistry.org Similarly, iridium complexes can catalyze the oxidative cyclization of amino alcohols, where the alcohol is first oxidized to an aldehyde, which then undergoes intramolecular condensation with the amine, followed by reduction. nih.govmdpi.com Another approach involves the intramolecular C–H insertion of a nitrene intermediate, generated from an aryl azide (B81097) precursor, which can be mediated by iron complexes. mdpi.com A metal-free alternative is the formal [4+2] heterocyclization of 1-(2-aminophenyl)prop-2-en-1-ol precursors with a source of (CF₃SO₂)₂C=CH₂, which proceeds under mild, ambient conditions. csic.es The classic Reissert synthesis, involving the base-catalyzed condensation of an o-nitrotoluene with an oxalate (B1200264) followed by reductive cyclization, also falls under this category, ultimately leading to indole-2-carboxylic acids which are related heterocyclic structures. researchgate.net
Table 4: Examples of Intramolecular Cyclization Strategies
| Precursor Type | Reaction Type | Catalyst/Reagent | Key Features | Citation |
|---|---|---|---|---|
| N-Aryl Propargylamines | Hydroarylation / Transfer Hydrogenation | Gold Catalyst | High efficiency and regioselectivity | organic-chemistry.org |
| Aryl Azides | Nitrene C-H Insertion | [Fe(III)(F₂₀TPP)Cl] | One-step route to 2-aryl-THQs | mdpi.com |
| Amino Alcohols | Oxidative Cyclization | [Ir(Cp*)Cl₂]₂ / Base | Forms THQ via aldehyde and imine intermediates | nih.govmdpi.com |
| 1-(2-Aminophenyl)prop-2-en-1-ols | Formal [4+2] Heterocyclization | Zwitterionic Reagent 1 | Metal-free, mild conditions | csic.es |
| Secondary N-arylamides | Dehydrative [4+2] Aza-annulation | Trifluoromethanesulfonyl anhydride | Forms 3,4-dihydroquinolines, reducible to THQs | organic-chemistry.org |
Organometallic and metal-catalyzed reactions are indispensable for the modern synthesis of tetrahydroquinolines, enabling transformations that are difficult or impossible to achieve through other means. These methods often provide high selectivity and functional group tolerance.
The "borrowing hydrogen" (BH) methodology represents an elegant and atom-efficient strategy. A manganese PN³ pincer complex has been shown to catalyze the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This one-pot cascade reaction generates water as the only byproduct. nih.gov Palladium-catalyzed reactions are also prominent, with the intramolecular Buchwald-Hartwig amination being a key step in a two-step procedure starting from ortho-chlorostyrenes. researchgate.net This procedure first involves a titanium-catalyzed hydroaminoalkylation to create the necessary precursor for the final palladium-catalyzed ring closure. researchgate.net
Gold catalysis has proven versatile, enabling a tandem hydroamination/asymmetric transfer hydrogenation of N-aryl propargylamines to provide chiral tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org Nickel catalysis, while shown in the context of enantioselective carbonylative coupling to form amides, demonstrates the potential of first-row transition metals in constructing complex chiral molecules related to the THQ scaffold. acs.org
Table 5: Selected Metal-Catalyzed Syntheses of Tetrahydroquinolines
| Metal Catalyst | Reaction Type | Reactants | Key Features | Citation |
|---|---|---|---|---|
| Manganese (PN³ pincer complex) | Borrowing Hydrogen Cascade | 2-Aminobenzyl alcohols, secondary alcohols | Atom-efficient, water is the only byproduct | nih.gov |
| Titanium / Palladium | Hydroaminoalkylation / Buchwald-Hartwig Amination | ortho-Chlorostyrenes, N-methylanilines | Two-step, one-pot procedure with high regioselectivity | researchgate.net |
| Gold | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | N-Aryl propargylamines | Relay catalysis provides high enantioselectivity | organic-chemistry.org |
| Iridium | Direct Cyclization | N-methylanilines, 1,3-propanediol | Environmentally friendly, water as byproduct | organic-chemistry.org |
| Silver | Reduction of Quinolines | Quinolines, Ag-H source | Ligand- and base-free, environmentally friendly | organic-chemistry.org |
Advanced and Sustainable Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more advanced and sustainable methods for tetrahydroquinoline synthesis. These strategies aim to reduce waste, minimize energy consumption, and avoid hazardous reagents and solvents.
Mechanochemistry, specifically using ball-milling, has emerged as a significant sustainable technique. It has been successfully applied to the Povarov reaction, enabling the synthesis of tetrahydroquinolines in good yields and high diastereoselectivity, often without the need for a solvent. nih.govresearchgate.net The use of water as a green solvent has also been demonstrated to be effective for certain three-component Povarov reactions, utilizing catalysts like p-sulfonic acid calix mdpi.comarene that can be recovered and reused. researchgate.net
Continuous Flow Chemistry for Scalable 3-Ethyl-1,2,3,4-tetrahydroquinoline Production
Continuous flow chemistry, or microreaction technology, has emerged as a powerful platform for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. flinders.edu.auchim.it This technology is particularly beneficial for industrial-scale production, providing superior control over reaction parameters, enhanced safety, and simplified scalability. chim.it The application of flow chemistry to produce tetrahydroquinolines has been demonstrated to be effective for a variety of derivatives. researchgate.net
For the scalable production of this compound, a continuous flow system would typically involve the hydrogenation of 3-ethylquinoline (B157896). In such a setup, a solution of the starting material and a hydrogen source are continuously passed through a heated tube or column packed with a heterogeneous catalyst (a packed-bed reactor). goflow.at This approach allows for excellent heat and mass transfer, leading to higher yields and selectivities. chim.it The ability to precisely control temperature and residence time minimizes the formation of by-products. flinders.edu.au
Flow chemistry also enables the use of reaction conditions that might be hazardous in large-scale batch reactors. flinders.edu.au For instance, high pressures and temperatures can be safely managed due to the small internal volume of the reactor. wiley-vch.de Multistep syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate purification steps and significantly improving process efficiency. uc.pt The integration of multicomponent reactions within flow mesoreactors has been successfully applied to generate libraries of tetrahydroquinoline-based compounds, demonstrating the versatility of this approach. rsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Hydrogenation Reactions
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Complex, often requires re-optimization | Simple, by running the system for longer periods |
| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes |
| Heat Transfer | Often inefficient and non-uniform | Highly efficient and uniform |
| Process Control | Limited precision | Precise control over temperature, pressure, time |
| Productivity | Discontinuous, lower throughput | Continuous, higher throughput |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Several green approaches have been developed for the synthesis of tetrahydroquinoline derivatives, which can be directly applied to the production of this compound.
A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. The catalytic hydrogenation of quinolines is an inherently green method, especially when using recyclable heterogeneous catalysts like palladium on carbon (Pd/C). rsc.org A sustainable method for this hydrogenation uses a nitrogen-doped carbon-supported palladium catalyst, which shows high activity and stability under mild conditions. rsc.org Other approaches include the use of unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as a hydrogen source, allowing the catalyst to be easily recovered and reused. organic-chemistry.org
The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. One-pot three-component cyclocondensation reactions have been carried out in water or ionic liquids to produce tetrahydroquinolines. researchgate.net Acidic ionic liquids, such as N-methyl-2-pyrrolidonium dihydrogen phosphate, have been used as effective and reusable catalysts, avoiding the need for toxic and expensive alternatives. researchgate.net Furthermore, silver-catalyzed reductions of quinolines offer a facile and environmentally friendly route to 1,2,3,4-tetrahydroquinoline (B108954) derivatives at room temperature without the need for additional ligands or bases. organic-chemistry.org
Domino reactions represent another green strategy, as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.gov For example, a multi-step sequence starting from 2-nitroarylketones can yield tetrahydroquinolines through a reduction-reductive amination cascade using a Pd/C catalyst. mdpi.com
Table 2: Examples of Green Catalysts for Tetrahydroquinoline Synthesis
| Catalyst System | Reaction Type | Green Advantage | Reference |
| Pd/Nitrogen-doped Carbon | Hydrogenation | Recyclable catalyst, mild conditions | rsc.org |
| Nanoporous Gold (AuNPore) | Hydrogenation | Reusable catalyst, uses water as H-source | organic-chemistry.org |
| Acidic Ionic Liquid | Cyclization | Reusable, avoids toxic metal catalysts | researchgate.net |
| Silver (Ag) | Reduction | Ligand- and base-free, room temperature | organic-chemistry.org |
Enantioselective Synthesis of Chiral this compound Stereoisomers
The presence of a substituent at the C3 position of the tetrahydroquinoline ring means that this compound is a chiral molecule. The synthesis of specific stereoisomers (enantiomers) is of great importance and requires asymmetric synthesis methods.
One of the most effective strategies for the enantioselective synthesis of chiral tetrahydroquinolines is through asymmetric hydrogenation or transfer hydrogenation. mdpi.com This can be achieved using chiral catalysts that guide the reaction to preferentially form one enantiomer over the other. Chiral phosphoric acids have proven to be effective organocatalysts for the asymmetric reduction of quinolines using a Hantzsch ester as the hydrogen source. organic-chemistry.org This method can be applied to the reduction of 3-ethylquinoline to produce enantiomerically enriched this compound.
Transition-metal catalysis is another powerful tool for enantioselective synthesis. Highly enantioselective rhodium-catalyzed asymmetric hydrogenation of specific olefinic precursors has been used to create intermediates that can be converted into chiral tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov Similarly, iridium-diamine catalysts have been employed for the asymmetric hydrogenation of quinolines to furnish optically active 1,2,3,4-tetrahydroquinolines. wikipedia.org A cascade biocatalysis system using the microorganism Rhodococcus equi has also been developed for the asymmetric hydroxylation of tetrahydroquinolines, demonstrating the potential of enzymatic processes for creating chiral derivatives. rsc.org
Table 3: Methods for Asymmetric Synthesis of Tetrahydroquinoline Derivatives
| Method | Catalyst Type | Key Features | Reference |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | Organocatalytic, uses Hantzsch ester | organic-chemistry.org |
| Asymmetric Hydrogenation | Chiral Rhodium Complex | High enantioselectivity for specific substrates | nih.gov |
| Asymmetric Hydrogenation | Iridium-Diamine Complex | Effective for direct hydrogenation of quinolines | wikipedia.org |
| Biocatalysis | Rhodococcus equi | Enzymatic, highly selective hydroxylation | rsc.org |
Chemical Reactivity and Derivatization of 3 Ethyl 1,2,3,4 Tetrahydroquinoline
Electrophilic and Nucleophilic Transformations of the Tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) nucleus is characterized by a dual nature. The aromatic portion is electron-rich due to the electron-donating effect of the secondary amine, making it highly susceptible to electrophilic attack. Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic.
Electrophilic Aromatic Substitution: The secondary amine is a potent activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself. In the case of the THQ core, this corresponds to the C-5 and C-7 positions. The C-7 position is generally favored due to reduced steric hindrance compared to the C-5 position, which is adjacent to the fused aliphatic ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.orgyoutube.com The general mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as a benzenium ion or σ-complex, followed by deprotonation to restore aromaticity. libretexts.org
Nucleophilic Character: The primary nucleophilic center in 3-Ethyl-1,2,3,4-tetrahydroquinoline is the nitrogen atom of the secondary amine. This site readily participates in reactions with a wide array of electrophiles, as detailed in the subsequent section on nitrogen modifications.
Modifications at the Nitrogen Atom (e.g., N-alkylation, N-acylation)
The secondary amine at the N-1 position is one of the most reactive sites in the this compound molecule. Its nucleophilicity allows for straightforward derivatization through alkylation, acylation, and other related transformations.
N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. A boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound represents a modern approach to synthesizing N-alkyl tetrahydroquinolines. organic-chemistry.org
N-Acylation: Acylation of the nitrogen atom is readily achieved using acyl chlorides, acid anhydrides, or carboxylic acids with a coupling agent. These reactions typically yield stable N-acyl derivatives, also known as amides. For instance, N-acyl derivatives of the related tetrahydroisoquinoline (THIQ) scaffold are prepared using acyl chlorides or by reacting with carboxylic acids in the presence of polyphosphoric acid. rsc.orgnih.gov This transformation is often used to install a protecting group or to modulate the electronic and biological properties of the molecule. The resulting N-acyl derivatives can participate in further reactions, such as the Bischler-Napieralski cyclization to form more complex fused systems, although this is more characteristic of the tetrahydroisoquinoline isomers. rsc.org
Table 1: Common Reactions at the Nitrogen Atom of the Tetrahydroquinoline Core.
Transformations Involving the Ethyl Substituent
Direct functionalization of the ethyl group at the C-3 position presents a significant synthetic challenge due to the presence of unactivated C(sp³)–H bonds. Reactions at this site must compete with the more reactive N–H bond, the activated aromatic ring, and the benzylic C-4 position.
Hypothetically, modern C–H activation or functionalization methodologies could be employed. These might include:
Radical Halogenation: Free-radical reactions, for instance with N-bromosuccinimide (NBS) under photochemical conditions, could potentially introduce a halogen atom, preferentially at the methylene (B1212753) position (C-3a) due to statistical probability and the slightly lower bond dissociation energy compared to the methyl group.
Oxidative Transformations: Powerful oxidizing agents might lead to hydroxylation or the formation of a ketone at the C-3a position, although over-oxidation or reaction at other sites is likely.
These transformations are not widely documented for this compound itself, and achieving high selectivity would be a primary obstacle for synthetic chemists.
Ring Expansion and Contraction Reactions of this compound Systems
The carbocyclic and heterocyclic rings of the tetrahydroquinoline system can undergo rearrangement reactions to afford larger or smaller ring systems, providing access to diverse molecular scaffolds. wikipedia.org
Ring Expansion: Tetrahydroquinoline derivatives can be converted into seven-membered tetrahydrobenzazepine rings. One reported method involves the reductive ring expansion of spirocyclic benzocyclopentanone oximes using reagents like diisobutylaluminium hydride (DIBAL-H). elsevierpure.com Another strategy involves the migratory insertion of a urea-tethered nitrile anion into an aromatic C-N bond, which can expand the heterocyclic ring. researchgate.net Such transformations applied to a 3-ethyl-THQ system would yield substituted tetrahydrobenzazepines, which are valuable structures in medicinal chemistry.
Ring Contraction: Ring contraction reactions are less common for the THQ skeleton but can be achieved under specific conditions. etsu.edu General methods for ring contraction often involve intermediates such as α-diazoketones (Wolff rearrangement) or proceed through cationic rearrangements (Wagner-Meerwein type). wikipedia.orgetsu.edu A deaminative ring contraction has also been reported as a strategy for synthesizing polycyclic heteroaromatics from larger ring precursors. rsc.org Applying such methodologies to a suitably functionalized 3-ethyl-THQ derivative could potentially lead to the formation of substituted indoline (B122111) frameworks.
Table 2: Representative Ring Expansion and Contraction Protocols for Tetrahydroquinoline Systems.
Functionalization of the Aromatic and Aliphatic Rings in this compound Derivatives
Beyond the N-H bond, both the aromatic (benzene) and aliphatic (dihydropyridine) rings of this compound offer sites for functionalization.
Aromatic Ring Functionalization: As discussed in section 3.1, the benzene (B151609) ring is activated towards electrophilic aromatic substitution, primarily at the C-7 position. nih.govbeilstein-journals.orgbeilstein-journals.org This allows for the introduction of a wide variety of substituents, including nitro, halogen, alkyl, and acyl groups, which can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be diazotized to introduce other functionalities.
Aliphatic Ring Functionalization: The aliphatic portion of the molecule has two key positions for reactivity: the benzylic C-4 carbon and the C-2 carbon adjacent to the nitrogen.
Oxidation at C-4: The benzylic C-4 position is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of a 4-keto derivative (a 4-quinolone). Dehydrogenation of the aliphatic ring is also a common transformation, leading to the formation of the corresponding 3-ethyl-3,4-dihydroquinoline or the fully aromatic 3-ethylquinoline (B157896). This can be achieved with various oxidizing agents or through catalytic transfer hydrogenation. organic-chemistry.orgnih.gov
Functionalization via Iminium Ions: Oxidation of N-acyl tetrahydroquinolines with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate a cyclic N-acyliminium ion. This reactive intermediate can then be trapped by a wide range of nucleophiles, leading to functionalization at the C-2 or C-4 position. While studied more extensively in the related tetrahydroisoquinoline series, this principle is applicable to the THQ core. nih.gov
Benzylic Substitution: Metal-mediated functionalization provides another route. Cationic cyclopentadienyliron(II) complexes of tetrahydroquinoline can be deprotonated at the benzylic C-4 position with a strong base, and the resulting anion can be trapped with electrophiles like alkyl halides. rsc.org
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1,2,3,4 Tetrahydroquinoline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In a typical ¹H NMR spectrum of 3-Ethyl-1,2,3,4-tetrahydroquinoline, distinct signals corresponding to the aromatic protons, the protons of the heterocyclic ring, and the ethyl group are observed.
The aromatic protons typically appear as a complex multiplet in the downfield region (around 6.5-7.2 ppm) due to spin-spin coupling. The proton attached to the nitrogen atom (N-H) usually presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons on the chiral center (C3) and the adjacent methylene (B1212753) group (C2 and C4) of the tetrahydroquinoline ring give rise to signals in the aliphatic region. The ethyl group at the C3 position shows a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) due to coupling with each other.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.2 | m | - |
| NH | Variable | br s | - |
| H-2 | ~3.3 | m | - |
| H-3 | ~2.8 | m | - |
| H-4 | ~2.7 | m | - |
| -CH₂- (ethyl) | ~1.7 | q | ~7.5 |
| -CH₃ (ethyl) | ~0.9 | t | ~7.5 |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific stereoisomer.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| C-2 | ~42 |
| C-3 | ~38 |
| C-4 | ~28 |
| C-8a | ~145 |
| C-4a | ~122 |
| -CH₂- (ethyl) | ~29 |
| -CH₃ (ethyl) | ~12 |
Note: These are approximate values and can vary based on experimental conditions.
For chiral molecules like this compound, determining the absolute and relative stereochemistry is crucial. Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. journals.co.za These techniques provide information about the spatial proximity of protons.
NOESY and ROESY experiments detect through-space interactions between protons that are close to each other, irrespective of their through-bond connectivity. columbia.edu For this compound, the observation of a NOE or ROE correlation between the proton at C3 and specific protons on the ethyl group or the heterocyclic ring can help to deduce the relative orientation of the ethyl group with respect to the quinoline (B57606) ring system, thus aiding in the assignment of the cis or trans configuration of the substituent. journals.co.za
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. chemicalbook.com For this compound (C₁₁H₁₅N), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 162.1283 | (To be determined) |
Note: The "Found m/z" value is obtained from experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is first separated from a mixture and then introduced into the mass spectrometer, which provides a mass spectrum corresponding to the pure compound.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern will be observed, which provides valuable structural information. Common fragmentation pathways for tetrahydroquinolines involve the loss of the alkyl substituent at the C3 position and cleavages of the heterocyclic ring. mcmaster.ca The fragmentation pattern of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows a prominent molecular ion at m/z 133 and a significant fragment at m/z 132 due to the loss of a hydrogen atom. nih.gov For the 3-ethyl derivative, a key fragment would be expected from the loss of the ethyl group (C₂H₅), leading to a fragment ion at m/z 132.
Table 4: Expected Key Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment |
| 161 | [M]⁺ |
| 132 | [M - C₂H₅]⁺ |
| 117 | [M - C₂H₅ - CH₃]⁺ |
Note: The relative intensities of these fragments are dependent on the ionization energy and the specific instrument used.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent bonds. While specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be constructed by examining the parent 1,2,3,4-tetrahydroquinoline molecule and the characteristic vibrations of the ethyl substituent. nist.govnist.gov
The vibrational spectrum of this compound is dominated by the features of the tetrahydroquinoline core and the appended ethyl group. The N-H stretching vibration of the secondary amine within the heterocyclic ring is a key diagnostic peak, typically appearing as a medium-intensity band in the FT-IR spectrum between 3300 and 3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) ring portion of the molecule are expected in the 3000-3100 cm⁻¹ region.
The aliphatic portions of the molecule, including the ethyl group and the saturated part of the quinoline ring, give rise to C-H stretching vibrations just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups occur in the 2960-2850 cm⁻¹ range.
The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. Aromatic C=C stretching vibrations are anticipated around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The N-H bending vibration is typically observed near 1550-1650 cm⁻¹. The deformation vibrations of the CH₂ and CH₃ groups (scissoring, wagging, twisting, and rocking) appear in the 1470-1370 cm⁻¹ range. C-N stretching vibrations for the aromatic amine component are expected between 1250 and 1360 cm⁻¹.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong signals in the Raman spectrum. researchgate.net The symmetric C-C stretching vibrations are also typically Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes, aiding in the unambiguous identification and structural characterization of this compound. researchgate.netchemicalbook.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |
| C-H Stretch (Aromatic) | C-H (Benzene Ring) | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Asymmetric) | -CH₃, -CH₂- | 2950 - 2975 | Strong | Strong |
| C-H Stretch (Symmetric) | -CH₃, -CH₂- | 2850 - 2885 | Strong | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1590 - 1620, 1450-1500 | Medium-Strong | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium-Variable | Weak |
| CH₂ Scissoring | Aliphatic CH₂ | 1445 - 1485 | Medium | Medium |
| CH₃ Umbrella Mode | Aliphatic CH₃ | 1370 - 1380 | Medium | Medium |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Strong | Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 700 - 900 | Strong | Weak |
X-ray Diffraction Analysis for Solid-State Molecular Conformation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, XRD analysis would reveal the conformation of the saturated heterocyclic ring and the spatial orientation of the ethyl substituent.
While a specific crystal structure for this compound is not publicly available, data from closely related analogues, such as other substituted tetrahydroquinolines and tetrahydroisoquinolines, provide a strong basis for predicting its solid-state structure. researchgate.netnih.gov The 1,2,3,4-tetrahydroquinoline ring system is not planar. The saturated six-membered ring containing the nitrogen atom typically adopts a non-planar conformation to minimize steric and torsional strain. The most common conformation is a 'half-chair' or 'sofa' form, where one atom (often C3 or C4) is out of the plane formed by the other atoms in the ring. researchgate.net
In the case of this compound, the ethyl group at the C3 position represents a significant steric substituent. To achieve the most stable conformation in the crystal lattice, the ethyl group would be expected to orient itself in a pseudo-equatorial position relative to the mean plane of the heterocyclic ring. This orientation minimizes unfavorable steric interactions (1,3-diaxial interactions) with the hydrogen atoms on the same face of the ring, a common principle in conformational analysis.
The crystal packing would be influenced by intermolecular forces, primarily van der Waals interactions and, crucially, hydrogen bonding involving the N-H group of the amine. It is anticipated that the N-H group would act as a hydrogen bond donor, forming linkages with acceptor atoms (such as the nitrogen atom of a neighboring molecule) to create chains or more complex networks within the crystal lattice. nih.gov The precise unit cell parameters and space group would depend on the specific packing arrangement adopted by the molecules.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Description | Expected Value / Conformation | Basis of Prediction |
| Heterocyclic Ring Conformation | 3D shape of the N-containing ring | Half-Chair or Sofa | Analysis of similar heterocyclic systems researchgate.net |
| C3-Ethyl Group Orientation | Spatial position of the ethyl group | Pseudo-equatorial | Minimization of steric strain |
| N-H···N Hydrogen Bond | Intermolecular interaction distance | ~2.9 - 3.2 Å | Data from related amine crystal structures nih.gov |
| C_sp³-C_sp³ Bond Length | e.g., C2-C3, C3-C4 | ~1.52 - 1.54 Å | Standard bond lengths |
| C_sp³-N Bond Length | e.g., N1-C2 | ~1.47 Å | Standard bond lengths |
| C_ar-N Bond Length | N1-C8a | ~1.38 - 1.40 Å | Data from related aryl amine structures |
| C-C-N Bond Angle (in ring) | e.g., C3-C2-N1 | ~109° - 112° | Tetrahedral geometry with ring strain |
Computational and Theoretical Investigations of 3 Ethyl 1,2,3,4 Tetrahydroquinoline
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a primary method for studying the electronic structures and energetic properties of organic molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other properties that govern the stability and reactivity of 3-Ethyl-1,2,3,4-tetrahydroquinoline. These calculations help to establish a foundational understanding of the molecule's behavior at an electronic level.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. schrodinger.com
A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comscirp.org Conversely, a small gap suggests the molecule is more polarizable and more reactive. scirp.org For tetrahydroquinoline derivatives, DFT calculations are used to determine the energies of these orbitals. The distribution of electron density in the HOMO and LUMO also reveals likely sites for electrophilic and nucleophilic attack, respectively. The energy of the HOMO-LUMO gap can be calculated using DFT methods and can provide insights into the wavelengths of light the compound might absorb, which is measurable via UV-Vis spectroscopy. schrodinger.com
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Tetrahydroquinoline Scaffolds (Note: The following data is illustrative of typical values for related quinoline (B57606) structures as specific values for this compound are not available in the provided sources. Calculations are often performed at a specific level of theory, such as B3LYP/6-31G(d,p).)
| Compound Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |
| Tetrahydroisoquinoline Schiff bases researchgate.net | - | - | 3.22 - 4.17 |
| Isoquinoline-carboxylic acids researchgate.net | - | - | 4.29 - 4.67 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors, rooted in conceptual DFT, provide a framework for comparing the chemical behavior of different molecules.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution or charge transfer. scirp.org It is approximated as half the HOMO-LUMO energy gap (η ≈ (ELUMO – EHOMO) / 2). researchmap.jp A molecule with a large chemical hardness value is considered "hard," indicating it is less reactive and more stable. researchgate.net
Chemical Potential (μ): This represents the "escaping tendency" of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ ≈ (EHOMO + ELUMO) / 2).
Electrophilicity Index (ω): Introduced by Parr, this index measures the stabilization in energy when a system acquires additional electronic charge from its environment. arxiv.org It is defined as ω = μ²/2η. A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. ekb.eg
These descriptors are invaluable for systematically analyzing the reactivity of this compound, predicting its behavior in various chemical environments, and comparing its stability relative to other derivatives. ekb.eg
Table 2: Calculated Chemical Descriptors for a Representative Quinoline Compound (Note: This data is illustrative, based on general principles and data for related compounds. Specific values for this compound would require dedicated DFT calculations.)
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer; indicates stability. scirp.org |
| Global Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. ekb.eg |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. ekb.eg |
| Electrophilicity Index (ω) | μ²/2η = χ²/2η | Quantifies the global electrophilic nature of a molecule. arxiv.orgekb.eg |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction profiles. This provides deep mechanistic insights that are often difficult to obtain through experimental means alone.
The Povarov reaction is one of the most versatile methods for synthesizing the tetrahydroquinoline core. researchgate.netnih.gov It is a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an alkene. sci-rad.com Theoretical studies, primarily using DFT, have been crucial in understanding its mechanism.
Two main pathways are generally considered for the Povarov reaction: a concerted aza-Diels-Alder mechanism and a stepwise ionic mechanism. bohrium.com Computational studies have largely supported the stepwise pathway, especially in the presence of Lewis or Brønsted acid catalysts. bohrium.comrsc.org The theoretical workflow typically involves:
Reactant Complexation: Modeling the initial interaction between the catalyst and the reactants (e.g., the imine formed in situ from the aniline and aldehyde).
Transition State Search: Locating the transition state structures for key steps, such as the electrophilic attack of the activated iminium ion on the alkene.
Intermediate Characterization: Calculating the geometry and stability of any intermediates formed along the reaction coordinate.
Energy Barrier Calculation: Determining the activation energies for each step, which helps to identify the rate-determining step of the reaction.
DFT analysis has shown that the catalyst plays a critical role by lowering the energy barrier for the formation of the key iminium ion, thereby increasing its electrophilicity and promoting the subsequent reaction with the alkene. rsc.org
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold can also be synthesized via complex cascade or domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates. nih.govresearchgate.net These reactions are highly efficient but can be mechanistically complex.
Computational modeling provides invaluable mechanistic insights into these processes. For instance, in metal-mediated cyclizations involving intramolecular C-H insertion, DFT can be used to model the formation and reactivity of key intermediates like metal-nitrene complexes. nih.gov Theoretical calculations help rationalize the observed regioselectivity and stereoselectivity by comparing the activation energy barriers for different possible reaction pathways. By modeling intermediates and transition states, researchers can understand how factors like substrate structure and catalyst choice influence the reaction outcome, aiding in the design of more efficient and selective synthetic routes.
Conformational Analysis and Stereochemical Predictions
The non-aromatic, saturated ring of this compound is not planar and can adopt several different three-dimensional conformations. The ethyl group at the C3 position introduces a chiral center, further adding to the molecule's stereochemical complexity.
Computational conformational analysis is used to identify the stable conformers of the molecule and determine their relative energies. nih.gov For the tetrahydroquinoline ring, conformations are often described as twisted half-chair or boat-like structures. High-level quantum chemistry calculations can discriminate between these stable conformations. nih.gov The analysis typically involves:
Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to map out the conformational landscape and identify energy minima.
Geometry Optimization: Fully optimizing the geometry of each identified conformer to find the precise low-energy structures.
Frequency Calculations: Confirming that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and calculating their relative Gibbs free energies.
These calculations can predict the most stable conformer in the gas phase or in solution. For this compound, this would involve determining the preferred puckering of the saturated ring and the most stable orientation (axial vs. equatorial) of the ethyl substituent. Understanding the conformational preferences and the energy barriers between conformers is essential for predicting the stereochemical outcome of reactions involving this molecule and for interpreting spectroscopic data, such as NMR spectra. researchgate.net
Electron Localization Function (ELF) Analysis and Bonding Nature
Following a comprehensive search of available scientific literature, no specific computational or theoretical studies focusing on the Electron Localization Function (ELF) analysis and bonding nature of this compound were identified.
The Electron Localization Function is a powerful theoretical tool in quantum chemistry that provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org This analysis offers a chemically intuitive way to visualize and understand the electronic structure of molecules, clearly distinguishing core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org
While computational studies, including ELF analysis, have been conducted on related heterocyclic compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives to understand their electronic properties and reactivity, specific research findings and data tables for this compound are not present in the reviewed literature. mdpi.comresearchgate.net Therefore, a detailed discussion of its specific bonding nature based on ELF analysis cannot be provided at this time.
Applications of 3 Ethyl 1,2,3,4 Tetrahydroquinoline in Synthetic Chemistry and Material Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The presence of a stereocenter at the C3 position makes chiral 3-Ethyl-1,2,3,4-tetrahydroquinoline a potential candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. The goal of such a component is to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another.
However, based on currently available scientific literature, the specific application of this compound as a chiral auxiliary or as a controlling ligand in enantioselective catalytic processes has not been documented. While many studies focus on the synthesis of various chiral tetrahydroquinolines using established chiral catalysts and ligands nih.govorganic-chemistry.org, the use of the 3-ethyl derivative itself to induce chirality in other reactions remains an underexplored area of research. The development of synthetic routes to enantiomerically pure C3-substituted tetrahydroquinolines is a topic of interest, but their subsequent application as chiral controllers is not yet established.
Building Blocks for Complex Polycyclic and Fused Heterocyclic Architectures
The tetrahydroquinoline nucleus serves as a foundational unit for the construction of more elaborate molecular structures, including polycyclic and fused heterocyclic systems. nih.govmdpi.com These complex molecules are often targeted for their potential pharmacological activity. In principle, this compound could serve as a versatile building block, where the nitrogen atom and the aromatic ring can participate in various ring-forming reactions.
Despite the theoretical potential, specific examples of this compound being used as a starting material for the synthesis of complex polycyclic or fused heterocyclic systems are not prominently featured in published research. Synthetic strategies in this area often focus on constructing the tetrahydroquinoline ring itself from simpler acyclic or aromatic precursors through methods like Povarov reactions, reductions of quinolines, or transition-metal-catalyzed cyclizations. csic.es The further elaboration of the pre-formed this compound core into more complex frameworks is a promising but not yet widely reported synthetic avenue.
Precursors in the Development of Catalytic Systems (e.g., Ziegler Catalysts, Iridium Complexes)
Nitrogen-containing heterocyclic compounds can serve as ligands for transition metals, forming complexes that are active catalysts for a variety of organic transformations. For instance, iridium complexes are notable for their use in asymmetric hydrogenation and photoredox catalysis mdpi.com, while certain organometallic compounds are components of Ziegler-Natta catalysts used in olefin polymerization.
A review of the current literature indicates no specific reports on the use of this compound as a direct precursor or ligand in the formulation of Ziegler-Natta catalysts or in the synthesis of functional iridium complexes for catalysis. Research on iridium catalysts often involves other types of nitrogen-containing ligands, and the components of Ziegler-Natta systems are typically based on titanium or other transition metals with specific organoaluminum co-catalysts. The potential for this compound to act as a ligand in novel catalytic systems remains a subject for future investigation.
Integration into Functional Materials
The incorporation of heterocyclic moieties into larger molecular structures or polymers can lead to the development of functional materials with specific electronic, optical, or biological properties. The tetrahydroquinoline scaffold, for example, is of interest in medicinal chemistry and could potentially be integrated into polymers or small molecules for applications in materials science. researchgate.net
Currently, there is a lack of specific, documented research detailing the integration of this compound into functional materials such as polymers, organic light-emitting diodes (OLEDs), or other advanced materials. While the parent tetrahydroquinoline and its various derivatives are known to be part of many biologically active molecules wikipedia.org, their translation into the realm of material science, and specifically the role of the 3-ethyl derivative, has not been established in the available literature.
Q & A
Q. What are the most reliable synthetic routes for 3-ethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?
The synthesis of 3-ethyl-tetrahydroquinoline derivatives typically involves cyclization strategies. A common approach starts with phenethylamine derivatives, proceeding through acetylation, cyclization with polyphosphoric acid (PPA), and reduction (e.g., using NaBH₄ or LiAlH₄) . Substituent positions critically determine the choice of reagents; for example, electron-donating groups (e.g., ethyl at position 3) facilitate intramolecular cyclization via electrophilic aromatic substitution. Alternative methods include epichlorohydrin-mediated cyclization of aromatic amines, where intermediates like N-(3-chloro-2-hydroxypropyl) derivatives form tetrahydroquinoline cores .
Q. Which spectroscopic techniques are most effective for characterizing 3-ethyl-tetrahydroquinoline derivatives?
1H-NMR is indispensable for confirming regioselectivity and substitution patterns. For 3-ethyl derivatives, characteristic signals include:
Q. What non-pharmaceutical applications have been explored for 3-ethyl-tetrahydroquinoline derivatives?
These compounds serve as intermediates in dyes, corrosion inhibitors, and diagnostic reagents. For example, 3-hydroxy-tetrahydrobenzoquinoline derivatives are used in dry chemistry tests for urea quantification due to their redox-active properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data when synthesizing bifunctional 3-ethyl-tetrahydroquinoline derivatives?
Discrepancies in yields often arise from competing reaction pathways. For instance, bifunctional derivatives synthesized via N,N'-di(3-chloro-2-hydroxypropyl) intermediates may show variable yields due to steric hindrance or incomplete cyclization . Optimizing reaction time (e.g., 12–24 hours for PPA-mediated cyclization) and temperature (80–120°C) improves reproducibility. Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation .
Q. What strategies mitigate stability issues in 3-ethyl-tetrahydroquinoline derivatives during storage?
These compounds are prone to oxidation at the NH group. Storage under inert gas (N₂/Ar) at −20°C in amber vials minimizes degradation. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w further enhances shelf life. Avoid exposure to strong acids/bases, which accelerate ring-opening reactions .
Q. How do mechanistic studies explain regioselectivity in the synthesis of 3-ethyl-tetrahydroquinoline derivatives?
DFT calculations and isotopic labeling experiments reveal that regioselectivity is governed by transition-state stabilization. For example, in epichlorohydrin-mediated reactions, the ethyl group at position 3 directs electrophilic attack to the ortho position via steric and electronic effects, favoring six-membered ring formation over five-membered alternatives .
Q. What analytical methods are recommended for detecting by-products in large-scale syntheses?
UPLC-MS with a C18 column (1.7 µm, 2.1 × 50 mm) resolves by-products like open-chain amines or dimerized species. GC-MS is suitable for volatile impurities. Quantify residual solvents (e.g., DCM, THF) using headspace GC-FID, adhering to ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
